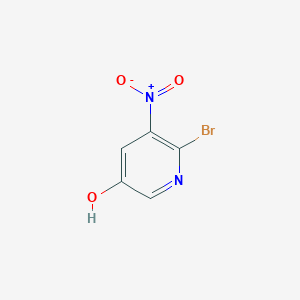
2-Benzyl-4-methyl-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-4-methyl-3-oxopentanenitrile is an organic compound with the molecular formula C12H13NO. It is a nitrile derivative, characterized by the presence of a benzyl group, a methyl group, and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Benzyl-4-methyl-3-oxopentanenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with 4-methyl-3-oxopentanoic acid under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the nitrile group.
Another method involves the use of a Grignard reagent, where benzyl magnesium bromide reacts with 4-methyl-3-oxopentanenitrile in the presence of a suitable solvent like diethyl ether. This method provides a high yield of the desired product under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzyl-4-methyl-3-oxopentanenitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine, resulting in compounds like 2-benzyl-4-methyl-3-aminopentane.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the nitrile group, forming various substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2R)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Substituted nitriles, amides
Applications De Recherche Scientifique
2-Benzyl-4-methyl-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 2-Benzyl-4-methyl-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Benzyl-4-methyl-3-oxopentanenitrile can be compared with other similar compounds, such as:
4-Methyl-3-oxopentanenitrile: Lacks the benzyl group, resulting in different reactivity and applications.
2-Benzyl-3-oxopentanenitrile: Similar structure but without the methyl group, affecting its chemical properties and uses.
Benzyl cyanide: A simpler nitrile compound with different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H15NO |
|---|---|
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
2-benzyl-4-methyl-3-oxopentanenitrile |
InChI |
InChI=1S/C13H15NO/c1-10(2)13(15)12(9-14)8-11-6-4-3-5-7-11/h3-7,10,12H,8H2,1-2H3 |
Clé InChI |
SRPUVKGWIRBDLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)C(CC1=CC=CC=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


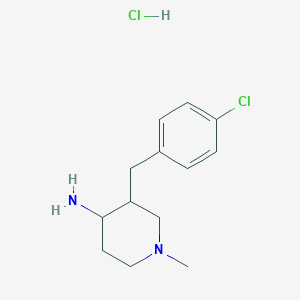
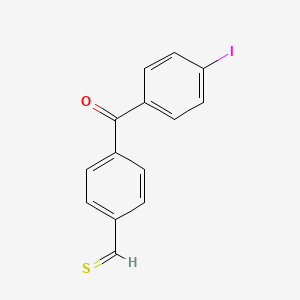

![2-[Butyl(methyl)amino]-2-phenylacetic acid](/img/structure/B13091757.png)
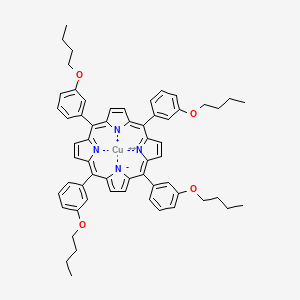
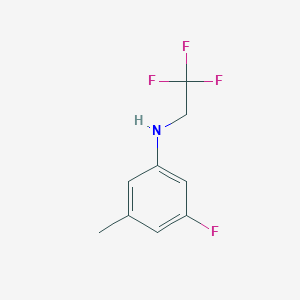
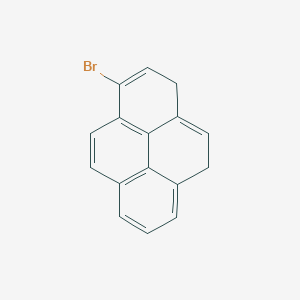
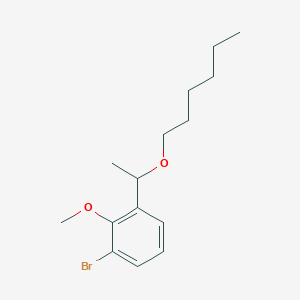
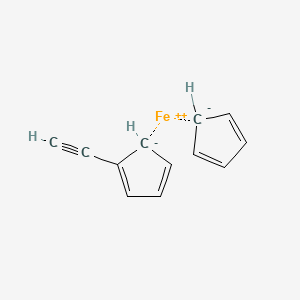

![2-(2-(Dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13091789.png)
